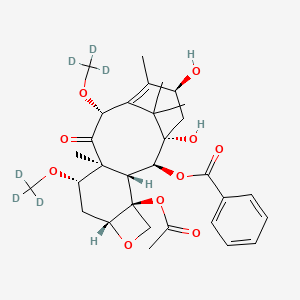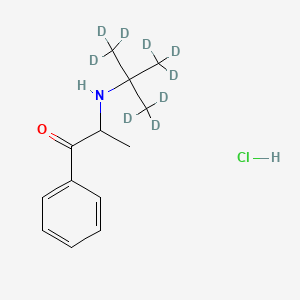![molecular formula C18H13ClN2O4S B586077 5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid CAS No. 349536-39-6](/img/structure/B586077.png)
5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid” is a chemical compound that has been used in the design of privileged structures in medicinal chemistry . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis . Various methods of synthesizing similar compounds have been reported .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine moiety, which is a nitrogen-containing heterocycle . The molecular weight of a similar compound, 5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine, is 358.84 .
Chemical Reactions Analysis
The chemical reactions involving this compound are thought to proceed through the carbocation intermediate . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . A similar compound, 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, is a white solid with a melting point of 304–305 °C .
Scientific Research Applications
Analytical Method Development
6’-Desmethyl-6’-carboxy Etoricoxib: is utilized in the development of analytical methods for detecting and quantifying pharmaceutical compounds. Its well-characterized standard can be used to calibrate instruments and validate methods that are crucial for ensuring the quality and efficacy of pharmaceutical products .
Pharmacokinetics
Researchers use this compound to study the pharmacokinetics of Etoricoxib. By understanding how Etoricoxib metabolizes into its desmethyl and carboxy derivatives, scientists can better predict the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion profiles .
Drug Impurity Profiling
In the pharmaceutical industry, 6’-Desmethyl-6’-carboxy Etoricoxib serves as a reference standard for impurity profiling. This is essential for identifying and quantifying impurities that may arise during the manufacturing process, ensuring drug safety and compliance with regulatory standards .
Proteomics Research
As a biochemical tool, this compound is used in proteomics research to investigate protein interactions and functions. It can help in identifying the binding sites and understanding the molecular mechanisms of drug action at the protein level .
Drug Design and Discovery
The detailed structural information of 6’-Desmethyl-6’-carboxy Etoricoxib aids in the drug design process. It provides insights into the molecular framework necessary for the therapeutic activity, which can be used to design new drugs with improved efficacy and reduced side effects .
Regulatory Compliance
6’-Desmethyl-6’-carboxy Etoricoxib: is supplied with detailed characterization data that complies with regulatory guidelines. This makes it an invaluable resource for pharmaceutical companies during the submission of Abbreviated New Drug Applications (ANDA) or other regulatory filings .
Educational and Training Purposes
In academic settings, this compound is used for educational and training purposes. It helps students and researchers learn about advanced analytical techniques and the importance of standards in scientific research .
Mechanism of Action
Target of Action
The primary target of 6’-Desmethyl-6’-carboxy Etoricoxib is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body .
Mode of Action
6’-Desmethyl-6’-carboxy Etoricoxib, like other COX-2 selective inhibitors, selectively inhibits the COX-2 isoform . This selective inhibition prevents the production of prostaglandins from arachidonic acid . By reducing the generation of these mediators, the compound can effectively alleviate inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by 6’-Desmethyl-6’-carboxy Etoricoxib is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of these inflammatory mediators, thereby reducing inflammation and pain .
Pharmacokinetics
The parent compound, etoricoxib, is known to have a bioavailability of 100%, is extensively metabolized in the liver (mainly by cyp3a4), and has an elimination half-life of 22 hours . It is excreted via the kidneys (70%) and feces (20%)
Result of Action
The molecular and cellular effects of 6’-Desmethyl-6’-carboxy Etoricoxib’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and subsequently reducing prostaglandin production, the compound can alleviate the symptoms of conditions like rheumatoid arthritis, osteoarthritis, and acute gouty arthritis .
Future Directions
The future directions for this compound could involve its use in the development of novel anti-fibrotic drugs . The biological activities of similar compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of similar compounds will be discovered in the future .
properties
IUPAC Name |
5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c1-26(24,25)14-5-2-11(3-6-14)15-8-13(19)10-21-17(15)12-4-7-16(18(22)23)20-9-12/h2-10H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHJKHCGJLIAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Desmethyl-6'-carboxy Etoricoxib | |
CAS RN |
349536-39-6 |
Source


|
| Record name | 6'-Carboxy etoricoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-CARBOXY ETORICOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G75T52B7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)